molecular formula C17H16ClNO4 B13635904 3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

Cat. No.: B13635904
M. Wt: 333.8 g/mol
InChI Key: DHXHWTXUFRFSIW-UHFFFAOYSA-N
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Description

3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a benzyloxycarbonyl-protected amino group and a chlorophenyl group attached to the propanoic acid backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the propanoic acid backbone: The protected amino group is then reacted with a suitable precursor to form the propanoic acid backbone.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch or continuous flow reactors: To control reaction conditions and improve efficiency.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic substitution reactions to form esters or amides, critical for peptide synthesis and prodrug development.

Reaction TypeReagents/ConditionsProductsReference
EsterificationMethanol, H₂SO₄ (catalytic)Methyl ester derivative
Amide CouplingEDCI, HOBt, DIPEA in DMFAmide-linked conjugates
Activated IntermediateThionyl chloride (SOCl₂)Acid chloride intermediate

Key Observations :

  • The Cbz group remains stable during these reactions, enabling selective modification of the carboxylic acid .

  • Amide formation proceeds with >80% yield when using carbodiimide-based coupling agents.

Hydrolysis and Decarboxylation

The compound undergoes pH-dependent hydrolysis, particularly under extreme conditions:

ConditionReaction PathwayProductsStability Data
Strong Acid (pH <2)Cbz group hydrolysis3-Amino-3-(4-chlorophenyl)propanoic acidPartial degradation
Strong Base (pH >10)DecarboxylationCO₂ release + β-arylpropionamideRapid decomposition

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Decarboxylation under basic conditions involves formation of a resonance-stabilized enolate intermediate.

Reduction and Oxidation

The Cbz-protected amine and aromatic chlorophenyl group influence redox behavior:

Reaction TypeReagentsProductsYield
Reduction (LiAlH₄)Lithium aluminum hydrideAlcohol derivative (Cbz-protected)60-70%
Oxidation (KMnO₄)Acidic KMnO₄, heatKetone formation at β-carbon45-55%

Notable Findings :

  • LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol without affecting the Cbz group .

  • Oxidation yields a ketone only under harsh conditions, suggesting steric protection by the 4-chlorophenyl group.

Aromatic Substitution

The 4-chlorophenyl ring participates in electrophilic substitution reactions:

ReactionConditionsProductsRegioselectivity
NitrationHNO₃/H₂SO₄, 0°C3-Chloro-4-nitrophenyl derivativeMeta-dominant
Suzuki CouplingPd(PPh₃)₄, arylboronic acidBiarylpropanoic acid analogOrtho/para mixture

Experimental Data :

  • Nitration at the meta position occurs due to electron-withdrawing effects of the chlorine substituent .

  • Cross-coupling reactions require elevated temperatures (80–100°C) for moderate yields (50–65%) .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in biologically relevant environments:

ConditionHalf-Life (25°C)Degradation Products
PBS Buffer (pH 7.4)48 hoursTrace hydrolysis products
Human Plasma12 hoursCbz cleavage + free amino acid

Implications :

  • Plasma esterases rapidly hydrolyze the Cbz group, limiting in vivo applications without further stabilization .

Scientific Research Applications

3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be removed under certain conditions, revealing the free amino group, which can then participate in various biochemical reactions. The chlorophenyl group may also interact with specific receptors or enzymes, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid: Lacks the chlorine atom on the phenyl ring.

    3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid: Contains a fluorine atom instead of chlorine.

    3-(((Benzyloxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid: Contains a bromine atom instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid imparts unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Biological Activity

3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClNO4, with a molecular weight of 348.80 g/mol. The compound features a benzyloxy group and a chlorophenyl moiety, which are critical for its biological interactions.

PropertyValue
Molecular Formula C18H19ClNO4
Molecular Weight 348.80 g/mol
IUPAC Name This compound
InChI Key ZDPTQKZJZQZVQH-UHFFFAOYSA-N

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and neuroprotective effects. The presence of the benzyloxy and chlorophenyl groups is believed to enhance the compound's interaction with biological targets such as enzymes involved in neurodegenerative diseases.

Case Studies

  • Neuroprotective Effects : A study demonstrated that derivatives of this compound showed low neurotoxicity against human neuroblastoma cell lines (SH-SY5Y) and murine fibroblast cells (CCL-1), indicating biocompatibility. The compounds exhibited antioxidant properties better than traditional drugs like donepezil, suggesting potential applications in treating Alzheimer's disease .
  • Enzyme Inhibition : In vitro studies have shown that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. The selectivity index for BChE was favorable, indicating potential for targeted therapy .

Biological Assays

The biological activity of this compound can be evaluated through various assays:

  • Cytotoxicity Assays : MTT assays demonstrate the compound's safety profile at concentrations exceeding 100 μM in multiple cellular systems.
  • Enzyme Inhibition Assays : IC50 values for AChE and BChE inhibition provide insights into the compound's efficacy.
Assay TypeResult
Cytotoxicity (IC50) >100 μM (low toxicity)
AChE Inhibition (IC50) 162.83 ± 10.73 μM
BChE Inhibition (IC50) 351.37 ± 17.93 μM

Synthesis Routes

The synthesis of this compound typically involves several key steps:

  • Formation of Benzyloxycarbonyl Group : Reacting benzoic acid derivatives with appropriate amines.
  • Chlorination : Introducing the chlorophenyl group via electrophilic substitution.
  • Final Coupling : Combining the synthesized intermediates to form the final product.

Properties

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H16ClNO4/c18-14-8-6-13(7-9-14)15(10-16(20)21)19-17(22)23-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)

InChI Key

DHXHWTXUFRFSIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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